6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine
Description
Properties
IUPAC Name |
6-bromo-N-ethyl-1H-imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-2-10-8-12-6-3-5(9)4-11-7(6)13-8/h3-4H,2H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMQOOGPHZDCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Imidazo[4,5-b]pyridine Scaffolds
The imidazo[4,5-b]pyridine core is typically synthesized via a multi-step process involving:
- Nucleophilic aromatic substitution (SNAr) of halogenated pyridines with primary amines to introduce the N-substituent.
- Reduction of nitro groups (if present) to amines.
- Intramolecular cyclization (heteroannulation) with aldehydes to form the fused imidazo ring.
A highly efficient, green, and one-pot tandem method has been reported that combines these steps in aqueous isopropanol (H2O-IPA) medium, significantly reducing reaction times and purification steps.
Stepwise Preparation of 6-Bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine
Starting Materials and Key Intermediates
- 2-Chloro-3-nitropyridine or a brominated pyridine derivative as the halogenated pyridine core.
- Ethylamine as the primary amine source for N-ethyl substitution.
- Aromatic aldehydes or appropriate electrophiles for cyclization.
- Brominating agents such as N-bromosuccinimide (NBS) for selective bromination at position 6.
Nucleophilic Aromatic Substitution (SNAr)
Reduction of Nitro Group
Selective Bromination at Position 6
- Bromination to introduce the 6-bromo substituent on the imidazo[4,5-b]pyridine scaffold can be achieved post-cyclization using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours, yielding the 6-bromo derivative selectively.
- Alternatively, starting with a brominated pyridine precursor (e.g., 5-bromo-3-fluoropicolinonitrile) ensures regioselective incorporation of bromine, facilitating downstream transformations.
Palladium-Catalyzed Amination and Cross-Coupling (Alternative Route)
- Some methods employ Pd-catalyzed coupling reactions for amination or arylation of the imidazo[4,5-b]pyridine core.
- For example, Pd2(dba)3 with XantPhos ligand and t-BuONa base in toluene at 110 °C can couple aryl halides with amino-substituted imidazopyridines.
- However, for 6-bromo-N-ethyl substitution, the direct SNAr and cyclization route is more straightforward and efficient.
Summary Table of Preparation Steps and Conditions
Mechanistic Insights and Optimization
- The SNAr reaction benefits from the electron-withdrawing nitro substituent activating the pyridine ring towards nucleophilic substitution.
- The reduction and cyclization steps are facilitated by the aqueous-alcoholic medium, which promotes proton transfers and condensation.
- Bromination with NBS proceeds via electrophilic substitution, favoring position 6 due to electronic and steric factors.
- Using brominated pyridine precursors can circumvent overbromination and improve regioselectivity.
Research Findings and Advantages
- The tandem SNAr-reduction-cyclization method offers a green, efficient, and scalable route to imidazo[4,5-b]pyridines with high yields (typically >85% per step).
- Avoids the use of heavy metals in early steps, reducing environmental impact.
- Bromination methods allow fine control over substitution patterns, critical for biological activity tuning.
- The one-pot procedure minimizes purification steps, saving time and resources.
Chemical Reactions Analysis
Nucleophilic Substitution at C-6 Bromine
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) via SNAr or transition-metal catalysis.
Key Findings :
-
Palladium-catalyzed Suzuki coupling replaces bromine with aryl/heteroaryl groups. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ achieves >90% yield in analogous systems .
-
Reaction with morpholine in ethanol at reflux yields 6-morpholino derivatives (75% yield ) .
| Reaction | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|
| C-6 Br → Aryl | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane, 100°C | 92% | |
| C-6 Br → Morpholine | K₂CO₃ | EtOH, reflux | 75% |
Condensation Reactions Involving the Amino Group
The primary amino group at C-2 participates in Schiff base formation and cyclocondensation:
-
Imine formation : Reacts with aldehydes (e.g., benzaldehyde) in aqueous ethanol to form imidazo[4,5-b]pyridine-fused Schiff bases (85% yield ) .
-
Heteroannulation : With α-ketoesters, forms triazolopyridines under microwave irradiation (78% yield ) .
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amino group + Benzaldehyde | EtOH/H₂O, 80°C | 2-Phenylimidazo[4,5-b]pyridine | 85% |
Metalation and Coordination Chemistry
The amino group acts as a ligand for transition metals:
-
Copper(II) complexes : Forms stable complexes with CuCl₂ in methanol, characterized by ESR and XRD .
-
Palladium coordination : Facilitates C–H activation in cross-coupling reactions .
| Metal Salt | Solvent | Application | Reference |
|---|---|---|---|
| CuCl₂ | MeOH | Catalytic oxidation |
Redox Reactions
-
Bromine reduction : Zn/HCl reduces C-6 Br to H in ethanol (70% yield ) .
-
Oxidative cyclization : Bromine-mediated cyclization forms fused isothiazolo derivatives (88% yield ) .
| Reaction | Reductant/Oxidant | Yield | Reference |
|---|---|---|---|
| Br → H | Zn, HCl | 70% | |
| Oxidative cyclization | Br₂, EtOAc | 88% |
Biological Activity and Derivatives
Derivatives exhibit antimicrobial and kinase inhibitory properties:
-
Antimicrobial : 6-Bromo-2-phenyl analogs show MIC values of 40 μM against S. aureus .
-
Aurora kinase inhibition : N-Ethyl substituents enhance bioavailability (IC₅₀ = 15 nM for Aurora-A) .
| Derivative | Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| 6-Bromo-2-phenyl-N-ethyl | Anti-S. aureus | 40 μM | |
| N-Ethyl-Aurora inhibitor | Aurora-A inhibition | 15 nM |
Key Mechanistic Insights
-
SNAr vs. Cross-Coupling : Bromine substitution favors SNAr with strong nucleophiles (e.g., amines) but requires Pd catalysis for aryl groups .
-
Solvent Effects : Water-IPA mixtures enhance heteroannulation yields by stabilizing imine intermediates .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Potential as a Pharmacophore:
This compound is explored for its potential as a pharmacophore in drug design, particularly due to its ability to inhibit key signaling pathways involved in cancer progression. It has been identified as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, both of which are critical in various hyperproliferative diseases, including cancer .
Case Studies:
- Cancer Treatment: Research indicates that 6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine can selectively inhibit PI3K isoforms associated with specific genetic mutations in tumors. This selectivity has implications for personalized medicine approaches in treating cancers such as breast cancer and renal cell carcinoma .
- Combination Therapies: It has been suggested that this compound may be used in combination with other inhibitors to enhance therapeutic efficacy against tumors exhibiting resistance to standard treatments .
Biological Research
Mechanism of Action:
The compound's mechanism involves the inhibition of pathways that lead to cell proliferation and survival. By targeting PI3K and mTOR, it can disrupt the signaling cascades that are often dysregulated in cancer cells .
Research Applications:
- In vitro Studies: Various studies have demonstrated the compound's effectiveness in inhibiting cancer cell growth in vitro, providing a basis for further investigation into its clinical applications.
- Animal Models: Preclinical trials utilizing animal models have shown promising results, indicating potential for further development into human therapies .
Chemical Synthesis and Industry Applications
Synthesis:
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be used as a building block for various chemical reactions aimed at producing pharmaceuticals and agrochemicals.
Industrial Use:
The compound's applications extend to the production of specialty chemicals and agrochemicals, where it can act as a precursor for developing herbicides and pesticides due to its bioactive properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives
Key Differences and Functional Implications
- Bromine Substitution: The 6-bromo group is a common feature in kinase-targeting compounds (e.g., ARQ 092) and enhances halogen bonding with biological targets . In contrast, non-brominated analogues like PhIP exhibit carcinogenicity due to metabolic activation .
- N-Ethyl vs. Ethyl’s bulkiness could also improve target selectivity compared to smaller substituents.
- Aromatic vs. Aliphatic Substituents: PhIP’s phenyl group contributes to planar aromaticity, facilitating DNA intercalation and mutagenesis . Conversely, aliphatic chains (e.g., dimethylaminopropyl in ) enhance solubility and modulate pharmacokinetics .
Pharmacological and Toxicological Profiles
- Kinase Inhibition: ARQ 092’s aminocyclobutyl and pyridyl groups enable selective AKT inhibition, whereas the target compound’s bromo-ethyl motif may target different kinases .
- Carcinogenicity: PhIP’s methyl and phenyl groups are metabolically activated to DNA-reactive species, whereas brominated derivatives like the target compound are less studied for carcinogenicity, suggesting a safer profile .
- Synthetic Utility : The propargyl group in ’s compound allows for modular derivatization, a feature absent in the target compound but critical for drug discovery .
Biological Activity
6-Bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine is a compound within the imidazo[4,5-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The compound can be synthesized through various methods, including reactions involving 5-bromopyridine-2,3-diamine and benzaldehyde. The synthesis typically yields a brown solid with a high purity level, as indicated by NMR spectroscopy .
This compound exhibits its biological activity primarily through the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, and its dysregulation is often implicated in various cancers. The compound acts as a dual inhibitor of PI3K and mTOR (mammalian target of rapamycin), making it a candidate for cancer therapeutics .
Anticancer Activity
Research has shown that this compound can inhibit cell proliferation in cancer cell lines by targeting the PI3K/AKT signaling pathway. For instance, studies have demonstrated that it effectively reduces the viability of ovarian and breast cancer cells through apoptosis induction .
Case Studies
- Ovarian Cancer : In vitro studies indicated that this compound significantly decreased cell viability in ovarian cancer cell lines with mutations in the PI3K pathway.
- Breast Cancer : Similar effects were observed in breast cancer models where the compound inhibited tumor growth by promoting apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits a stronger effect on Gram-positive bacteria such as Bacillus cereus compared to Gram-negative strains like Escherichia coli .
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Bacillus cereus | 0.5 μg/mL | Highly sensitive |
| Escherichia coli | 8 μg/mL | Resistant |
Q & A
Basic Research Questions
Q. What synthetic routes are employed to synthesize 6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine, and how is structural confirmation achieved?
- Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution. For example, brominated imidazo[4,5-b]pyridine precursors (e.g., 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one) can react with ethylating agents like methyl iodide under catalytic conditions. Structural confirmation relies on X-ray crystallography (for planar geometry and hydrogen-bonding patterns) and spectroscopic techniques (¹H/¹³C NMR, IR) to validate substituent positions and purity .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Biochemical assays targeting kinases, such as Akt, are common. For example:
- Akt1 inhibition : Biochemical kinase assays measure IC₅₀ values using unphosphorylated Akt1 and ATP-analog competition .
- Downstream target modulation : Immunoblotting detects phosphorylation changes in PRAS40 or p70S6K, key Akt effectors .
Q. How is purity assessed, and what analytical techniques are critical for quality control?
- Methodological Answer : High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) are standard for purity verification. Crystallographic data (e.g., single-crystal X-ray diffraction) ensure structural integrity, while elemental analysis confirms stoichiometry .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, ethyl group substitution) influence Akt inhibitory potency and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:
- Bromine position : Moving bromine from C6 to C7 (as in 7-bromo analogs) alters steric hindrance and binding to Akt's hydrophobic cleft, affecting IC₅₀ .
- N-ethyl vs. bulkier groups : Ethyl substitution optimizes bioavailability, while larger groups (e.g., neopentyl) may enhance selectivity but reduce solubility . Cocrystal structures (e.g., Akt1-12j complex at 2.25 Å) guide rational design by mapping interactions with residues like Phe438 and Trp80 .
Q. What in vivo models validate this compound’s efficacy, and which pharmacokinetic (PK) parameters are critical?
- Methodological Answer :
- Mouse xenograft models : Oral dosing (e.g., 12j at 50 mg/kg) inhibits tumor growth and downstream targets (p-PRAS40, p-p70S6K) .
- PK parameters : Bioavailability (>50%), half-life (t₁/₂ > 6 hr), and tissue distribution (brain penetration) are optimized via logP adjustments and metabolite profiling .
Q. How does this compound’s allosteric mechanism differ from ATP-competitive Akt inhibitors?
- Methodological Answer : Unlike ATP-site binders (e.g., MK-2206), this compound induces conformational changes in Akt’s PH domain, occluding ATP binding via hydrophobic interactions (e.g., Tyr272, Phe438). Biophysical assays (surface plasmon resonance, thermal shift) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) validate allosteric modulation .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme phosphorylation state). Standardization steps include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
